

Application Notes and Protocols for BC-LI-0186 in NSCLC Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-LI-0186 is a novel, potent, and selective inhibitor of Leucyl-tRNA synthetase (LRS), which plays a crucial role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This document provides detailed experimental protocols and quantitative data for the application of **BC-LI-0186** in non-small cell lung cancer (NSCLC) cell lines. The information herein is intended to guide researchers in utilizing **BC-LI-0186** as a therapeutic agent for NSCLC research.

Introduction

Leucyl-tRNA synthetase (LRS) acts as a sensor for intracellular leucine levels, and upon binding to leucine, it activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and survival.[3] In many cancers, including NSCLC, the mTORC1 pathway is frequently hyperactivated. **BC-LI-0186** offers a novel therapeutic strategy by targeting the non-canonical function of LRS in mTORC1 activation.[2][4] It specifically inhibits the GTPase activating protein (GAP) activity of LRS towards RagD, a component of the Rag GTPase heterodimer essential for mTORC1 activation.[1] This inhibition prevents the localization of mTORC1 to the lysosome and subsequent activation.[1]

Data Presentation





Table 1: In Vitro Efficacy of BC-LI-0186 in Human NSCLC

Cell Lines

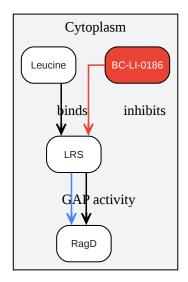
Cell Line	IC50 (nM)	GI50 (nM)	EC50 (nM)	Notes
A549	98	98 ± 0.89	183 ± 1.83	KRAS mutant
H460	206	-	534 ± 2.91	KRAS mutant
H2228	55	-	-	
H1703	78	-	-	
SNU1330	83	-	-	
H1650	86	-	-	
H2009	102	-	-	
H358	109	-	-	
H2279	128	-	-	
H596	206	-	-	

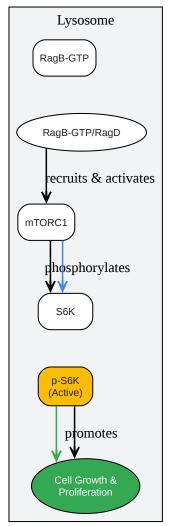
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration. Data sourced from multiple studies.[1][5][6]

Signaling Pathway

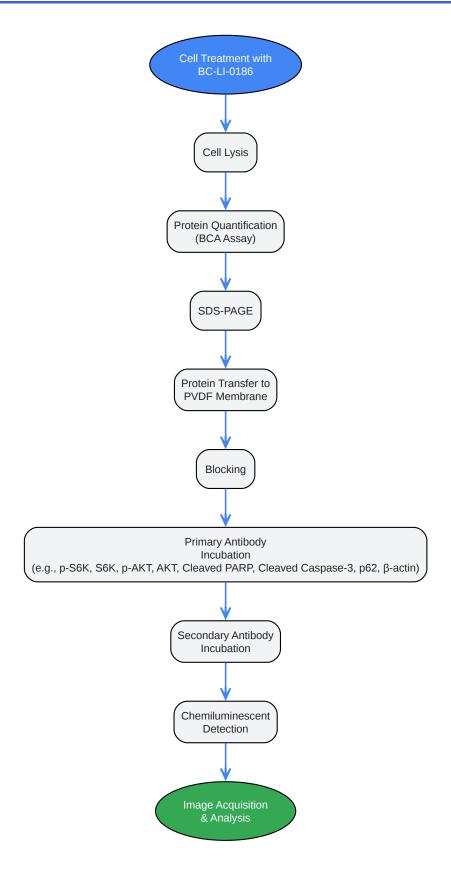
The following diagram illustrates the mechanism of action of **BC-LI-0186** in the mTORC1 signaling pathway.











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References

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